molecular formula C9H13OP B6174627 Benzyl(dimethyl)oxo-lambda~5~-phosphane CAS No. 18629-11-3

Benzyl(dimethyl)oxo-lambda~5~-phosphane

Cat. No. B6174627
CAS RN: 18629-11-3
M. Wt: 168.17 g/mol
InChI Key: XROMZTPZKHMHRY-UHFFFAOYSA-N
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Description

[(Dimethylphosphoryl)methyl]benzene, also known as DMPMB, is a synthetic aromatic compound that has been used in scientific research for many years. It is a colorless, flammable, and volatile liquid that has a low boiling point and a high vapor pressure. DMPMB has a wide range of applications in different research fields, and its mechanism of action and biochemical and physiological effects are still being studied.

Scientific Research Applications

Benzyl(dimethyl)oxo-lambda~5~-phosphane has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and biochemistry. It has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, carboxylic acids, and amines. This compound is also used as a catalyst in the synthesis of polymers and other macromolecules. In addition, it has been used in biochemistry research to study the effects of various drugs and other compounds on the human body.

Mechanism of Action

The exact mechanism of action of Benzyl(dimethyl)oxo-lambda~5~-phosphane is not fully understood. However, it is believed that the compound interacts with certain enzymes in the body, which can lead to biochemical and physiological changes. In addition, it has been suggested that this compound may act as a pro-drug, meaning that it is converted into an active form in the body. This active form then interacts with various cellular components, leading to changes in the cells’ activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed that the compound can affect the activity of various enzymes in the body, which can lead to changes in the body’s metabolism. In addition, this compound has been shown to interact with certain hormones, such as adrenaline and cortisol, which can lead to changes in the body’s stress response. Finally, this compound has been shown to affect the immune system, which can lead to changes in the body’s ability to fight off infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Benzyl(dimethyl)oxo-lambda~5~-phosphane in laboratory experiments is its low boiling point, which makes it easy to evaporate and collect. In addition, this compound is relatively stable and does not react easily with other compounds. However, it is important to note that this compound is a volatile compound and should be handled with care in the laboratory. In addition, the compound can be toxic if inhaled or ingested, and should not be used in experiments involving human subjects.

Future Directions

There are many potential future directions for Benzyl(dimethyl)oxo-lambda~5~-phosphane research. One of the most promising areas is the study of its effects on the immune system. In addition, further research into the compound’s mechanism of action and biochemical and physiological effects could lead to new insights into the body’s metabolic processes. Finally, further studies into the compound’s use as a catalyst in organic synthesis could lead to the development of new and more efficient synthetic methods.

Synthesis Methods

The synthesis of Benzyl(dimethyl)oxo-lambda~5~-phosphane is relatively straightforward and involves the reaction of dimethylphosphine and benzene. The reaction is typically carried out in an inert atmosphere at a temperature of around 100-150°C. The reaction produces dimethylphosphorylmethylbenzene as the main product and some other byproducts. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(dimethylphosphoryl)methyl]benzene involves the reaction of benzyl chloride with dimethylphosphite in the presence of a base to form the intermediate [(dimethylphosphoryl)methyl]benzyl chloride. This intermediate is then treated with a strong base to deprotonate the chloride and form the final product.", "Starting Materials": ["Benzyl chloride", "Dimethylphosphite", "Base (e.g. sodium hydroxide)"], "Reaction": ["Step 1: Benzyl chloride is added to a mixture of dimethylphosphite and base in a suitable solvent (e.g. dichloromethane). The reaction mixture is stirred at room temperature for several hours to form the intermediate [(dimethylphosphoryl)methyl]benzyl chloride.", "Step 2: The intermediate [(dimethylphosphoryl)methyl]benzyl chloride is then treated with a strong base (e.g. sodium hydride) to deprotonate the chloride and form the final product [(dimethylphosphoryl)methyl]benzene. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.", "Step 3: The product is isolated by standard workup procedures, such as extraction and purification by column chromatography." ] }

CAS RN

18629-11-3

Molecular Formula

C9H13OP

Molecular Weight

168.17 g/mol

IUPAC Name

dimethylphosphorylmethylbenzene

InChI

InChI=1S/C9H13OP/c1-11(2,10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

XROMZTPZKHMHRY-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CC1=CC=CC=C1

Purity

95

Origin of Product

United States

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